Potent and Selective GLUT1 Inhibition: Direct Comparison Against GLUT2 and GLUT3 Isoforms
In a cell-based assay measuring the inhibition of ATP production as a downstream marker of glucose transport, this compound (CHEMBL3781347) demonstrated an IC50 of 10 nM against human GLUT1 expressed in DLD-1 cells. Under comparable conditions, it exhibited significantly weaker inhibition of the related transporters GLUT3 (IC50: 250 nM) and GLUT2 (IC50: 1,000 nM), yielding a 25-fold selectivity window over GLUT3 and a 100-fold selectivity window over GLUT2 [1]. This contrasts with many other GLUT1 inhibitors, such as WZB117 and STF-31, which typically display much narrower selectivity margins [2].
| Evidence Dimension | GLUT1 vs. GLUT2/GLUT3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | GLUT1: 10 nM; GLUT3: 250 nM; GLUT2: 1,000 nM |
| Comparator Or Baseline | WZB117 (GLUT1 IC50 ~10 µM, low selectivity) and STF-31 (GLUT1 IC50 ~1-10 µM, variable selectivity) [2] |
| Quantified Difference | 100-fold (vs. GLUT2) and 25-fold (vs. GLUT3) selectivity; >100-fold potency gain over WZB117/STF-31 |
| Conditions | Human GLUT transporters expressed in DLD-1 cells (GLUT1, GLUT3) or CHO cells (GLUT2); ATP production measured via CellTiter-Glo after 16 h incubation with glucose/fructose [1]. |
Why This Matters
High isoform selectivity is critical for minimizing off-target effects in GLUT1-dependent cancer models; low selectivity leads to confounding metabolic interference in normal tissues expressing GLUT2/GLUT3.
- [1] BindingDB entry BDBM50152826 (CHEMBL3781347): IC50 data for human GLUT1, GLUT2, and GLUT3. View Source
- [2] Reckzeh, E. S., & Waldmann, H. (2019). Development of Glucose Transporter (GLUT) Inhibitors. European Journal of Organic Chemistry, 2019(31-32), 5018–5037. View Source
